molecular formula C7H6Br2N2O2 B2460759 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 186792-10-9

4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No. B2460759
CAS RN: 186792-10-9
M. Wt: 309.945
InChI Key: YYYVQCCXLKZCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as DBOP, is a synthetic compound that has been studied for its potential applications in the field of scientific research. DBOP is a member of the pyridazinone family, a class of compounds that are used as intermediates in the synthesis of various pharmaceuticals and other compounds. DBOP has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone is not fully understood. However, it is believed that 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Specifically, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone has been studied for its potential biochemical and physiological effects. Studies have shown that 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone has the potential to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone has been shown to have the potential to modulate the expression of certain genes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone in laboratory experiments has several advantages and limitations. One advantage of using 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone in laboratory experiments is that it is a relatively inexpensive compound. In addition, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone is relatively easy to synthesize and is relatively stable in aqueous solutions. Furthermore, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone has been shown to be relatively non-toxic. However, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone is relatively insoluble in organic solvents, which can limit its use in certain laboratory experiments.

Future Directions

The potential applications of 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone in scientific research are vast. In the future, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone could be used to study the effects of various compounds and drugs on the body's metabolism and to develop new drugs. In addition, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone could be used to study the mechanism of action of various compounds and drugs. Furthermore, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone could be used to study the effects of various compounds and drugs on the expression of certain genes involved in the metabolism of drugs and other compounds. Finally, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone could be used to develop new compounds and drugs with improved efficacy and safety profiles.

Synthesis Methods

4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone can be synthesized via a three-step process. First, 4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone is reacted with bromine in an aqueous solution of sodium hydroxide. This reaction produces 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone. Second, the 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone is reacted with sodium hydroxide in an aqueous solution of acetic acid. This reaction produces 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone. Finally, the 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone is reacted with an aqueous solution of sodium hydroxide. This reaction produces 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone.

Scientific Research Applications

4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone has been studied as a potential tool for scientific research. It has been used to study the biochemical and physiological effects of various compounds and drugs on cells. 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone has also been used to study the mechanism of action of various compounds and drugs. In addition, 4,5-dibromo-2-(2-oxopropyl)-3(2H)-pyridazinone has been used to study the effects of various compounds and drugs on the body's metabolism.

properties

IUPAC Name

4,5-dibromo-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-4(12)3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYVQCCXLKZCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.